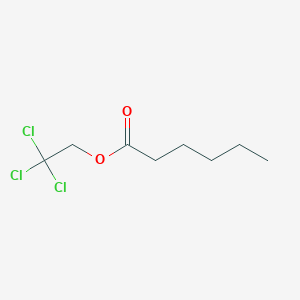
2,2,2-Trichloroethyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl hexanoate is an organic compound with the molecular formula C8H13Cl3O2This compound is characterized by the presence of a hexanoate group esterified with 2,2,2-trichloroethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl hexanoate undergoes various chemical reactions, including:
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Hexanoic acid and 2,2,2-trichloroethanol.
Reduction: Hexanoic acid and 2,2,2-trichloroethanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl hexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl hexanoate involves its hydrolysis to release hexanoic acid and 2,2,2-trichloroethanol. The released hexanoic acid can participate in various biochemical pathways, while 2,2,2-trichloroethanol can act as a protecting group for hydroxyl and amino groups in organic synthesis . The molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a protecting group in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Another related compound used for the protection of hydroxyl and amino groups.
Uniqueness
2,2,2-Trichloroethyl hexanoate is unique due to its specific ester structure, which combines the properties of hexanoic acid and 2,2,2-trichloroethanol. This combination allows it to serve as a versatile reagent in various chemical reactions and applications .
Propriétés
Numéro CAS |
57392-47-9 |
|---|---|
Formule moléculaire |
C8H13Cl3O2 |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl hexanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-6H2,1H3 |
Clé InChI |
WGQPNMRSQVQUSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


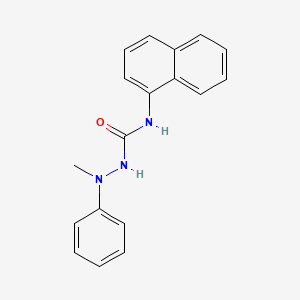
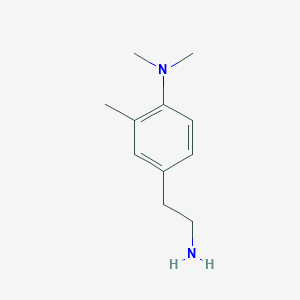
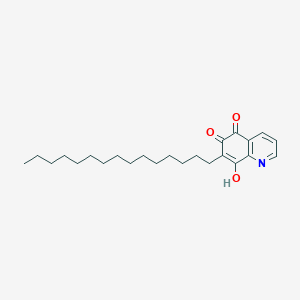
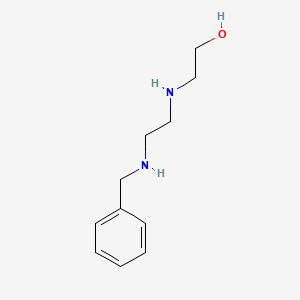
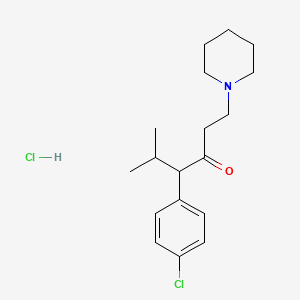
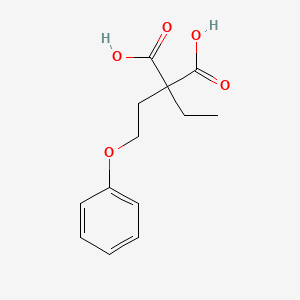
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
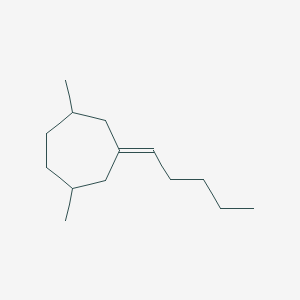
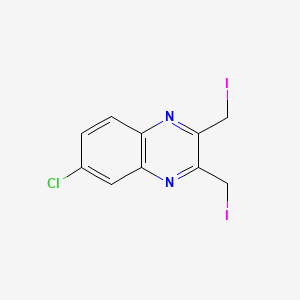
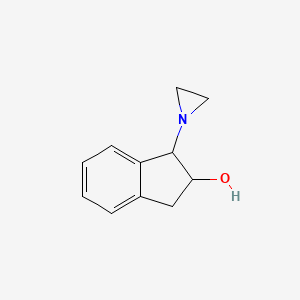
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
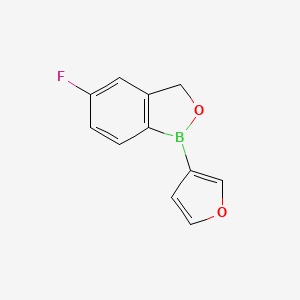
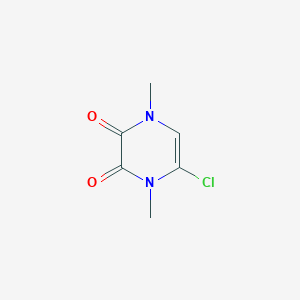
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
